N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-phenoxyacetamide
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Overview
Description
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-phenoxyacetamide is a complex organic compound that features an indole moiety, a piperidine ring, and a phenoxyacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole intermediate . The final step involves the coupling of the indole-piperidine intermediate with phenoxyacetyl chloride to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity . The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets . The phenoxyacetamide group can contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-Indol-3-ylcarbonyl)glycine
- (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide
- (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide
Uniqueness
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-phenoxyacetamide is unique due to its combination of an indole moiety, a piperidine ring, and a phenoxyacetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H23N3O3 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C22H23N3O3/c26-21(15-28-17-6-2-1-3-7-17)24-16-10-12-25(13-11-16)22(27)19-14-23-20-9-5-4-8-18(19)20/h1-9,14,16,23H,10-13,15H2,(H,24,26) |
InChI Key |
PBSXVAFIJGJHIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)COC2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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